molecular formula C8H9N3 B1612885 6-Methyl-1H-indazol-3-amine CAS No. 835616-39-2

6-Methyl-1H-indazol-3-amine

Cat. No. B1612885
M. Wt: 147.18 g/mol
InChI Key: HWDZUCCQXHQYHS-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazol-3-amine is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .


Synthesis Analysis

Indazole derivatives have been synthesized using various methods. For instance, a series of indazole derivatives were designed and synthesized by molecular hybridization strategy . Another study described a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation .


Molecular Structure Analysis

The molecular structure of 6-Methyl-1H-indazol-3-amine is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole .


Chemical Reactions Analysis

Indazole derivatives have been involved in various chemical reactions. For instance, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Scientific Research Applications

  • Antitumor Activities :

    • N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, synthesized from 3-methyl-6-nitro-1H-indazole, have exhibited significant antitumor activities. This demonstrates the potential of these derivatives in cancer treatment research (Chu De-qing, 2011).
    • 6-Aminoindazole derivatives, including those containing 6-methyl-1H-indazol-3-amine, have shown excellent cytotoxicity in human colorectal cancer cell lines. These compounds present a promising avenue for anticancer drug development (Ngo Xuan Hoang et al., 2022).
  • Synthesis of Diverse Indazole Derivatives :

    • The silver(I)-mediated intramolecular oxidative C–H amination method has been utilized for synthesizing a variety of 1H-indazoles, which are crucial in medicinal chemistry. This method effectively synthesizes 3-substituted indazoles (Ar Park et al., 2021).
    • A novel molecular emissive probe incorporating 1H-indazole-6-carboxaldehyde demonstrates the diverse chemical applications of indazole derivatives in fields like biology, catalysis, and medicinal chemistry (Cristina Núñez et al., 2012).
  • Creation of Functionalized Heterocycles :

    • The combinational synthesis of fused tetracyclic heterocycles, such as those containing 1H-indazol-5-amine and 1H-indazol-6-amine, highlights the role of indazole derivatives in creating complex organic structures (C. Li et al., 2013).
    • Efficient methods have been developed for synthesizing nitrogen ring junction pyrimido-indazoles, showcasing the application of indazoles in the creation of novel organic compounds (J. Palaniraja et al., 2016).
  • Synthesis of Indazoles for Biological Applications :

    • Synthesis of 3-aryl-1H-indazol-5-amine derivatives using Pd-catalyzed Suzuki–Miyaura cross-coupling reaction has been achieved, providing compounds that have potential biological applications (Shengqiang Wang et al., 2015).
    • The efficient synthesis of 1H-indazoles using a metal- and oxidant-free method for potential use in organic chemistry and medicinal chemistry has been documented (Wei Guo et al., 2021).

properties

IUPAC Name

6-methyl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDZUCCQXHQYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612631
Record name 6-Methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1H-indazol-3-amine

CAS RN

835616-39-2
Record name 6-Methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RC Wheeler, E Baxter, IB Campbell… - … Process Research & …, 2011 - ACS Publications
Flow chemistry is a rapidly emerging technology within the pharmaceutical industry, both within medicinal and development chemistry groups. The advantages of flow chemistry, …
Number of citations: 44 pubs.acs.org
LH Pettus, S Xu, GQ Cao, PP Chakrabarti… - Journal of medicinal …, 2008 - ACS Publications
… Heating of the benzonitrile 22 with hydrazine in refluxing THF provided the 7-iodo-6-methyl-1H-indazol-3-amine 38. In a similar fashion, heating of benzonitrile 22 with sulfur and …
Number of citations: 35 pubs.acs.org
YJ Cui, CC Ma, CM Zhang, LQ Tang, ZP Liu - European Journal of …, 2020 - Elsevier
Tubulin inhibitors that bind to the colchicine site are widely studied anticancer agents. In continuous our researches, we designed a series of novel indazole derivatives as microtubule-…
Number of citations: 18 www.sciencedirect.com

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